molecular formula C15H16FN3O B15114371 5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine

5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine

Cat. No.: B15114371
M. Wt: 273.30 g/mol
InChI Key: IQGUOWOSOZJUQR-UHFFFAOYSA-N
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Description

5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in medicinal chemistry due to their biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine typically involves multi-step organic reactions. The starting materials often include fluorinated pyrimidines and oxan-4-yl derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the specific reaction, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxan-4-yl)piperazine-1-carboxamide
  • [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone
  • 6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Uniqueness

5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine is unique due to its specific structural features, including the presence of the oxan-4-yl group and the fluorine atom. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

IUPAC Name

5-fluoro-6-(oxan-4-yl)-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C15H16FN3O/c16-13-14(11-6-8-20-9-7-11)17-10-18-15(13)19-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,17,18,19)

InChI Key

IQGUOWOSOZJUQR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C(=NC=N2)NC3=CC=CC=C3)F

Origin of Product

United States

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